molecular formula C22H23FN2O4 B2683935 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide CAS No. 921521-26-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2683935
CAS RN: 921521-26-8
M. Wt: 398.434
InChI Key: IENIZKDZSBZNJK-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H23FN2O4 and its molecular weight is 398.434. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis and Potential Applications

  • Synthetic Pathways and Pharmacological Potentials : Research on compounds with similar structural features, such as dibenz[b,f]oxazepin derivatives, focuses on synthetic pathways that lead to novel structures with potential pharmacological activities. These activities include anti-inflammatory, antipsychotic, and ligand binding for peripheral benzodiazepine receptors, indicating the broad therapeutic potential of these compounds in treating various conditions, from inflammation and psychiatric disorders to targeting specific receptors in the brain (Sunder & Maleraju, 2013); (Wise et al., 1987); (Chaki et al., 1999).

  • Chemical Modifications and Biological Activities : Studies involving the synthesis and characterization of compounds structurally related to the query molecule often aim at understanding how chemical modifications affect biological activity. This includes exploring various synthetic routes and assessing the resultant compounds' potential as pharmaceuticals, such as antimicrobial and antitumor agents (Talupur et al., 2021); (Xiong et al., 2009).

  • Advanced Materials Development : The synthesis of novel compounds also extends to the development of advanced materials, such as high-performance thermosets, indicating potential applications in materials science and engineering. This includes creating materials with improved thermal stability and mechanical properties (Agag & Takeichi, 2003).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4/c1-4-11-25-17-12-15(9-10-19(17)29-14-22(2,3)21(25)27)24-20(26)13-28-18-8-6-5-7-16(18)23/h4-10,12H,1,11,13-14H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENIZKDZSBZNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide

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